4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide
CAS No.:
Cat. No.: VC14945254
Molecular Formula: C16H12N2O2S
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O2S |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | 4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H12N2O2S/c1-10-6-8-11(9-7-10)14(19)18-16-17-13-5-3-2-4-12(13)15(20)21-16/h2-9H,1H3,(H,17,18,19) |
| Standard InChI Key | SOQQRPCGIHRQQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₆H₁₂N₂O₂S and a molecular weight of 296.3 g/mol . Key structural features include:
-
A benzamide group substituted with a methyl group at the para position.
-
A 1,3-thiazin-4-one ring fused to a benzene ring, incorporating sulfur and nitrogen atoms .
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 178675-07-5 |
| Molecular Formula | C₁₆H₁₂N₂O₂S |
| Molecular Weight | 296.3 g/mol |
| SMILES | O=C(NC1=NC2=CC=CC=C2S(=O)C1)C3=CC=C(C)C=C3 |
| Key Functional Groups | Benzamide, thiazinone, methyl |
The sulfur atom in the thiazinone ring enhances electron delocalization, contributing to the compound’s reactivity and ability to interact with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclocondensation reactions. A common method involves:
-
Reactants: 4-Methylbenzoic acid and 2-aminothiophenol.
-
Conditions: Reflux in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
-
Mechanism: POCl₃ facilitates the formation of the thiazinone ring through intramolecular cyclization .
Key Reaction Steps:
-
Activation of the carboxylic acid group by POCl₃.
-
Nucleophilic attack by the thiol group of 2-aminothiophenol.
Industrial-Scale Production
Industrial methods optimize yield and purity using:
-
Continuous Flow Reactors: Enhance reaction efficiency and scalability.
-
Purification Techniques: Recrystallization and column chromatography .
Pharmacological Activities
Antitubercular Activity
The compound inhibits DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. Compared to the clinical candidate PBTZ169, methylated derivatives show:
-
Reduced Genotoxicity: Ames test negative at 100 µM, addressing safety concerns of earlier benzothiazinones .
Table 2: Antitubercular Activity Profile
| Compound | MIC (µg/mL) | Genotoxicity (Ames Test) |
|---|---|---|
| 4-Methyl-N-(4-oxo-...) | 0.06 | Negative at 100 µM |
| PBTZ169 | 0.25 | Positive at 50 µM |
Anti-Inflammatory Effects
In murine models, the compound reduces edema and inflammatory markers (e.g., TNF-α, IL-6) by >50% at 10 mg/kg doses. The mechanism involves suppression of NF-κB signaling .
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition: IC₅₀ = 2.3 µM, comparable to donepezil (IC₅₀ = 1.8 µM) .
-
HSP90 Inhibition: Binds to the ATPase domain with Kd = 458 nM, suggesting potential in cancer therapy .
Applications in Drug Development
Antitubercular Agents
Structural optimization has focused on:
-
Piperazine Hybrids: Improve solubility and blood-brain barrier penetration .
-
Nitroreductase-Activated Prodrugs: Enhance selectivity against latent TB .
Neuroprotective Agents
The AChE inhibitory activity supports its exploration in Alzheimer’s disease. Derivatives with improved bioavailability are under preclinical evaluation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume